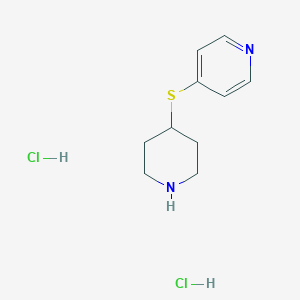

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Description

BenchChem offers high-quality 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-4-ylsulfanylpyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAPNPQBYRPTQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619849 |

Source

|

| Record name | 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105283-60-1 |

Source

|

| Record name | 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Potential Mechanism of Action of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride: A Technical Guide

Executive Summary: 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a heterocyclic compound recognized primarily as a versatile intermediate in medicinal chemistry and drug discovery.[1] While its definitive mechanism of action is not extensively documented in peer-reviewed literature, its structural motifs—a pyridine ring linked to a piperidine moiety via a sulfanyl bridge—are prevalent in a wide array of pharmacologically active agents.[2][3] This guide synthesizes information from structurally related compounds to propose plausible mechanisms of action, providing a framework for future investigation. By deconstructing the molecule into its core components, we can infer potential biological targets and signaling pathways. The primary proposed mechanisms include the inhibition of the PI3K/Akt signaling pathway, modulation of epigenetic regulators such as Lysine-Specific Demethylase 1 (LSD1), and interaction with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This document is intended for researchers, scientists, and drug development professionals, offering a technical, evidence-based perspective to guide hypothesis-driven research into the therapeutic potential of this compound.

Introduction: A Molecule of Potential

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a small molecule whose utility has been demonstrated in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[1][4] The dihydrochloride salt form enhances its aqueous solubility, a crucial property for biological assays and potential drug formulation.[1] The core structure features a pyridine ring, a ubiquitous scaffold in FDA-approved drugs, and a piperidine ring, another key pharmacophore known to enhance biological activity.[2][5] The sulfanyl linker introduces a degree of flexibility and specific chemical properties that can influence target binding.[6]

Given the absence of direct mechanistic studies, a structure-based analysis of its potential biological activities is the most logical approach to understanding its therapeutic promise.

Core Structural Components and Their Pharmacological Significance

The pharmacological potential of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride can be inferred from its constituent parts.

-

Pyridine Ring: This aromatic heterocycle is a cornerstone of medicinal chemistry, found in drugs with applications ranging from anticancer to anti-inflammatory and antimicrobial agents.[5][7] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-stacking interactions with biological targets.[8]

-

Piperidine Ring: As one of the most important synthetic fragments in drug design, the piperidine moiety is present in over twenty classes of pharmaceuticals.[2] It can serve as a scaffold to orient other functional groups and its nitrogen atom, which is protonated at physiological pH, can form crucial ionic interactions with target proteins.[9] Piperidine derivatives are known to exhibit a vast range of activities, including analgesic, antipsychotic, and anticancer effects.[3][10]

-

Sulfanyl Linker: The thioether (-S-) linkage provides a flexible connection between the two ring systems. Sulfur-containing compounds are known for a wide array of pharmacological activities and can play a role in modulating a compound's metabolic stability and binding affinity.[11][12]

Caption: Core structure of 4-(Piperidin-4-ylsulfanyl)-pyridine.

Plausible Mechanisms of Action Based on Structural Analogs

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[13][14] Dysregulation of this pathway is a hallmark of many cancers.[1][15]

A study on a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives revealed potent and selective inhibition of the PI3Kδ isoform. The piperidine and pyridine moieties were crucial for activity. These findings suggest that 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride could potentially act as an inhibitor of PI3K isoforms.

| Compound (Analog) | Target | IC50 (nM) |

| A5 | PI3Kδ | 1.3 |

| A8 | PI3Kδ | 0.7 |

| Idelalisib | PI3Kδ | 1.2 |

| Table 1: Inhibitory activity of structurally related quinazoline derivatives against PI3Kδ. |

The proposed mechanism would involve the compound binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of PIP2 to PIP3. This would, in turn, inhibit the downstream activation of Akt and its numerous substrates involved in cell survival and proliferation.[16]

Caption: Proposed mechanism of LSD1 inhibition.

Modulation of Dopamine and Serotonin Receptors

The piperidine and pyridine scaffolds are common in centrally acting agents, including atypical antipsychotics. These drugs often exhibit complex pharmacology, with affinities for multiple G-protein coupled receptors, particularly dopamine (D2) and serotonin (5-HT2A) receptors. [17]The interplay between these two neurotransmitter systems is crucial for mood and cognitive regulation. [18][19] Structurally related compounds containing piperidine and aromatic heterocycles have shown high affinities for both dopamine and serotonin receptors. It is plausible that 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride could bind to these receptors, potentially acting as an antagonist or partial agonist. Such activity could modulate dopaminergic and serotonergic neurotransmission, suggesting potential applications in psychiatric and neurological disorders. [20]

Proposed Experimental Workflow for Mechanism Elucidation

To validate these proposed mechanisms, a systematic experimental approach is necessary. The following workflow provides a roadmap for characterizing the biological activity of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride.

Sources

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. wjpps.com [wjpps.com]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. cusabio.com [cusabio.com]

- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]

- 19. Striatal Crosstalk Between Dopamine and Serotonin Systems [elifesciences.org]

- 20. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

GW4064: A Comprehensive Technical Guide to a Key Farnesoid X Receptor Agonist in Research and Drug Development

Abstract

This technical guide provides an in-depth exploration of GW4064, a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR). Initially developed as a pharmacological tool to elucidate the physiological functions of FXR, GW4064 has become instrumental in advancing our understanding of metabolic, inflammatory, and proliferative signaling pathways. This document will detail the core mechanism of action of GW4064, its diverse research applications, and provide validated experimental protocols for its use in preclinical studies. We will delve into its role in metabolic homeostasis, its paradoxical effects in oncology, and its emerging potential in managing inflammatory conditions, offering researchers and drug development professionals a comprehensive resource for leveraging this critical research compound.

Introduction: The Farnesoid X Receptor and the Advent of GW4064

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as a crucial intracellular sensor for bile acids.[1][2] Upon activation by endogenous ligands such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to regulate the transcription of target genes.[3] This signaling cascade is central to maintaining bile acid homeostasis, and also plays a significant role in lipid and glucose metabolism.[1][4]

GW4064, a non-steroidal isoxazole derivative, was developed as a highly potent and selective FXR agonist, with an EC50 of 15 nM, exhibiting no significant activity at other nuclear receptors at concentrations up to 1 µM.[5] This specificity has established GW4064 as an invaluable tool for dissecting the intricate functions of FXR in various physiological and pathological contexts.

Core Mechanism of Action: GW4064-Mediated FXR Activation

The primary mechanism of action of GW4064 involves its direct binding to the ligand-binding domain of FXR, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent transcriptional regulation of target genes. This activation of FXR signaling has pleiotropic effects, influencing a wide array of cellular processes.

FXR-Dependent Signaling Pathways

The activation of FXR by GW4064 initiates a cascade of downstream signaling events that are tissue- and context-dependent. A simplified representation of the canonical FXR signaling pathway is depicted below.

Figure 1: Simplified diagram of GW4064-mediated FXR signaling pathway.

Research Applications of GW4064

The utility of GW4064 spans multiple research domains, providing critical insights into the therapeutic potential of FXR agonism.

Metabolic Diseases: A Primary Therapeutic Target

FXR's central role in metabolic regulation has positioned GW4064 as a key compound in the study of diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Studies in diet-induced obese mouse models have demonstrated that administration of GW4064 can prevent hepatic steatosis (fatty liver) and improve insulin sensitivity.[4][6] Mechanistically, GW4064 has been shown to reduce the expression of the lipid transporter CD36, thereby limiting fatty acid uptake by hepatocytes.[4] Furthermore, it can decrease the transcription of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6pase), contributing to improved glucose homeostasis.[4][7]

| Parameter | High-Fat Diet (HFD) Control | HFD + GW4064 | Reference |

| Liver Triglycerides | Significantly Elevated | Markedly Reduced | [4] |

| Liver Free Fatty Acids | Significantly Elevated | Markedly Reduced | [4] |

| Plasma Glucose | Elevated | Significantly Reduced | [7] |

| Plasma Insulin | Elevated (Hyperinsulinemia) | Reduced | [4] |

| Pepck mRNA expression | Upregulated | Downregulated | [4] |

| G6pase mRNA expression | Upregulated | Downregulated | [4] |

| Table 1: Summary of the effects of GW4064 in preclinical models of metabolic disease. |

-

Animal Model: Male C57BL/6 mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

-

GW4064 Administration: GW4064 is dissolved in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose) and administered daily via oral gavage at a dose of 10-30 mg/kg for a period of 2-4 weeks. A vehicle control group receives the vehicle alone.

-

Metabolic Phenotyping:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

-

Serum Analysis: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

-

Liver Analysis: Harvest liver tissue for histological analysis (H&E and Oil Red O staining) to assess steatosis, and for gene expression analysis (RT-qPCR) of key metabolic genes (e.g., Cd36, Pepck, G6pase).

-

Oncology: A Dual and Context-Dependent Role

The role of GW4064 in cancer is complex, with studies reporting both pro-apoptotic and survival-promoting effects depending on the cancer type and experimental conditions.

In colorectal cancer (CRC) cells, GW4064 has been shown to induce apoptosis, block the cell cycle at the G2 phase, and mediate immunogenic cell death (ICD) in vitro.[8][9] However, in vivo studies have revealed that GW4064 alone may not be sufficient to suppress tumor growth.[8] Interestingly, GW4064 upregulates the expression of PD-L1 in CRC cells, suggesting a potential synergistic effect when combined with anti-PD-L1 immunotherapy.[8][9]

It is crucial for researchers to be aware of potential FXR-independent effects of GW4064. Some studies have reported that GW4064 can induce apoptosis in certain cancer cell lines, such as MCF-7 breast cancer cells, in an FXR-independent manner, potentially through modulation of histamine receptors.[10][11] This underscores the importance of including appropriate controls, such as FXR-null cell lines or animals, to validate the on-target effects of GW4064.

-

Cell Line and Animal Model: Utilize a murine colorectal cancer cell line (e.g., CT26) and syngeneic BALB/c mice.

-

Tumor Implantation: Subcutaneously implant CT26 cells into the flank of the mice.

-

Treatment Regimen: Once tumors are established, randomize mice into four groups: Vehicle control, GW4064 alone (e.g., 30 mg/kg, oral gavage, daily), anti-PD-L1 antibody alone (e.g., 10 mg/kg, intraperitoneal injection, every 3 days), and the combination of GW4064 and anti-PD-L1.

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

-

Immunophenotyping: At the end of the study, harvest tumors and spleens for flow cytometric analysis of immune cell populations, particularly tumor-infiltrating CD8+ T cells.

-

Gene and Protein Expression Analysis: Analyze PD-L1 expression in tumor tissues via immunohistochemistry, western blotting, or RT-qPCR.

Figure 2: Proposed synergistic mechanism of GW4064 and anti-PD-L1 therapy.

Inflammatory Diseases and Gut Barrier Function

FXR activation by GW4064 has demonstrated protective effects in models of inflammation, particularly in the context of the liver and intestine.

In models of endotoxin-induced hepatic inflammation, GW4064 has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1 in macrophages.[12] This anti-inflammatory effect contributes to the overall hepatoprotective properties of GW4064.

GW4064 can prevent lipopolysaccharide (LPS)-induced damage to the intestinal tight junctions in an FXR-dependent manner.[13] This is associated with the regulation of bile acid homeostasis and modulation of the gut microbiota.[13] The protective effects on the intestinal barrier may also involve the αKlotho/βKlotho/FGF signaling pathways.[13]

Recent studies have suggested that GW4064 can inhibit the activation of the NLRP3 inflammasome in an FXR-independent manner.[14][15] This finding highlights a potential alternative anti-inflammatory mechanism of GW4064 and warrants careful interpretation of experimental results.

Conclusion and Future Directions

GW4064 has proven to be an indispensable pharmacological tool for elucidating the multifaceted roles of the Farnesoid X Receptor. Its applications in metabolic disease research have paved the way for the development of FXR agonists as potential therapeutics for conditions like NAFLD and type 2 diabetes. While its role in oncology is more nuanced, it presents intriguing possibilities for combination therapies. The anti-inflammatory properties of GW4064, both FXR-dependent and independent, open up new avenues for its investigation in inflammatory disorders. As research progresses, it is imperative for scientists to consider the context-dependent and potential off-target effects of GW4064 to ensure the accurate interpretation of their findings and to fully harness the potential of this potent FXR agonist in advancing biomedical science and drug discovery.

References

-

Srivastava, N., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology, 28(5), 763-777. [Link]

-

Srivastava, N., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 763-777. [Link]

-

Zhang, Y., et al. (2013). Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. Pharmaceutical Research, 30(5), 1447-1457. [Link]

-

Calkin, A. C., & Tontonoz, P. (2010). FXR signaling in the enterohepatic system. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(9), 972-983. [Link]

-

Calkin, A. C., & Tontonoz, P. (2010). FXR signaling in the enterohepatic system. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(9), 972-983. [Link]

-

Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1), 2217024. [Link]

-

QIAGEN. (n.d.). FXR/RXR Activation. GeneGlobe. Retrieved from [Link]

-

Zhang, Y., et al. (2013). Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. Pharmaceutical Research, 30(5), 1447-1457. [Link]

-

Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678-1687. [Link]

-

Aaron Chemistry GmbH. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Neuschwander-Tetri, B. A. (2017). Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease. Clinics in Liver Disease, 21(4), 737-750. [Link]

-

Chen, M.-L., et al. (2023). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 24(13), 10887. [Link]

-

Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1), 2217024. [Link]

-

Yao, J., et al. (2014). FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation. World Journal of Gastroenterology, 20(43), 16234-16242. [Link]

-

He, Y., et al. (2017). A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism. FEBS Letters, 591(18), 2836-2847. [Link]

-

Wikipedia. (n.d.). Farnesoid X receptor. Retrieved from [Link]

-

Zhang, Y., et al. (2006). Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice. Proceedings of the National Academy of Sciences, 103(4), 1006-1011. [Link]

-

Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1), 2217024. [Link]

-

Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1), 2217024. [Link]

-

A1Suppliers. (n.d.). 4-(Piperidin-4-yl)pyridine hydrochloride, 97% Purity, C10H15ClN2. Retrieved from [Link]

-

He, Y., et al. (2017). A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). The effects of the FXR synthetic agonist GW4064 on progression of different types of cancer. Retrieved from [Link]

-

Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678-1687. [Link]

-

Jiang, W., et al. (2019). FXR Agonist GW4064 Improves Liver and Intestinal Pathology and Alters Bile Acid Metabolism in Rats Undergoing Small Intestinal Resection. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(2), G108-G115. [Link]

-

A1Suppliers. (n.d.). 4-(Piperidin-4-Yl)Pyridine Hydrochloride. Retrieved from [Link]

-

Jiang, W., et al. (2019). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(2), G108-G115. [Link]

-

Scharlab. (n.d.). Acetone, 99,8%, anhydrous (max. 0,005% H2O), Dimethyl ketone, 2-Propanone. Retrieved from [Link]

Sources

- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 6. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism | Semantic Scholar [semanticscholar.org]

molecular structure of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

An In-depth Technical Guide Topic: The Molecular Structure and Characterization of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1] It serves as a versatile building block for synthesizing novel therapeutic agents, particularly those targeting neurological disorders.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and the multi-technique analytical workflow required for its definitive characterization. We delve into the rationale behind spectroscopic and chromatographic methodologies, present detailed experimental protocols, and offer insights into its synthesis and handling. The dihydrochloride salt form enhances aqueous solubility, a critical attribute for bioavailability and formulation in drug development.[1] This document is intended to serve as a foundational resource for scientists engaged in the design, synthesis, and analysis of molecules incorporating this valuable pharmacophoric scaffold.

Chemical Identity and Physicochemical Properties

Nomenclature and Core Structure

The molecule is composed of two key heterocyclic systems: a pyridine ring and a piperidine ring .[2] These are connected via a thioether (sulfanyl) linkage at the 4-position of both rings. The "dihydrochloride" designation indicates that the two basic nitrogen atoms—one on the pyridine ring and one on the piperidine ring—are protonated, forming a salt with two chloride counter-ions. This salt formation is a common strategy in pharmaceutical chemistry to improve the stability and water solubility of amine-containing compounds.[1]

The piperidine moiety is a saturated six-membered heterocycle, which is a prevalent structural motif in numerous pharmaceuticals and natural alkaloids.[2] The pyridine ring is an aromatic heterocycle and is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, known to participate in various biological interactions.[3]

Chemical Identifiers and Properties

The fundamental properties of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride are summarized below. These identifiers are critical for unambiguous substance registration, database searching, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 105283-60-1 | [1][4][5] |

| Molecular Formula | C₁₀H₁₄N₂S · 2HCl (or C₁₀H₁₆Cl₂N₂S) | [1][5] |

| Molecular Weight | 267.22 g/mol | [1][6] |

| IUPAC Name | 4-(piperidin-4-ylsulfanyl)pyridine;dihydrochloride | [7] |

| Synonyms | 4-(Piperidin-4-ylthio)pyridine dihydrochloride | [5] |

| InChI Key | XWAPNPQBYRPTQI-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | |

| Storage Conditions | 0–8 °C, under inert atmosphere | [1] |

Elucidation of the Molecular Structure

Determining the precise molecular structure of a compound like 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is not a single experiment but a systematic process of assembling evidence from multiple analytical techniques.

Conformational Analysis

The structural flexibility of the molecule is primarily dictated by the piperidine ring and the thioether linkage.

-

Piperidine Ring Conformation : Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[2] The substituent at the 4-position (the sulfanyl-pyridine group) can occupy either an axial or equatorial position. The equatorial conformation is generally more stable, though this can be influenced by solvent effects.[2]

-

Rotational Freedom : There is rotational freedom around the C4(piperidine)-S and S-C4(pyridine) single bonds, allowing the two ring systems to adopt various spatial orientations relative to one another. Computational modeling or advanced 2D NMR techniques (like NOESY) would be required to determine the preferred solution-state conformation.

The Dihydrochloride Salt Form: A Structural Perspective

The presence of two hydrochloride equivalents is a key structural feature. Both the aliphatic amine of the piperidine ring (pKa ≈ 11.2) and the aromatic amine of the pyridine ring (pKa ≈ 5.2) are sufficiently basic to be protonated by hydrochloric acid. This dual protonation results in a dicationic species, which enhances polarity and is crucial for achieving the improved water solubility noted for this compound.[1]

Caption: Key structural features and protonation sites.

Analytical and Spectroscopic Characterization Workflow

A self-validating workflow is essential to confirm the identity and purity of the synthesized compound. Each technique provides a unique piece of structural information, and together, they form a cohesive and definitive proof.

Caption: Plausible synthetic route via SₙAr reaction.

Protocol: Laboratory-Scale Synthesis

Trustworthiness: This protocol includes steps for in-situ generation of the thiolate and purification, representing a robust laboratory method.

-

Thiolate Formation : To a stirred suspension of 4-chloropyridine hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous Dimethylformamide (DMF), add piperidine-4-thiol (1.1 eq). The base deprotonates both the thiol and the pyridine hydrochloride starting material.

-

SₙAr Reaction : Heat the reaction mixture to 80-100 °C and monitor by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup and Purification : Cool the mixture, dilute with water, and extract the free base product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

-

Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). Add a solution of HCl in diethyl ether or dioxane (2.2 equivalents) dropwise with stirring.

-

Isolation : The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol: HPLC Purity Assessment

-

Rationale : Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for quantifying the purity of small molecule drug candidates. The method separates the main compound from any residual starting materials or byproducts.

-

System : An HPLC system with a UV detector.

-

Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B : 0.1% TFA in acetonitrile.

-

Gradient : Start with 5% B, ramp to 95% B over 10-15 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Analysis : Dissolve a small sample (~1 mg/mL) in the mobile phase. Inject 10 µL. Purity is calculated from the peak area percentage of the main product peak.

Safety and Handling

While a specific Safety Data Sheet (SDS) may be from the supplier, general precautions for heterocyclic amine hydrochlorides should be followed.

| Hazard Category | Precautionary Measures | Reference(s) |

| Acute Toxicity | Toxic if swallowed. Do not eat, drink, or smoke when using. | [8] |

| Skin Corrosion/Irritation | May cause skin irritation or burns. Wear protective gloves and clothing. | [9] |

| Eye Damage | Risk of serious eye damage. Wear safety glasses or a face shield. | [9][10] |

| Handling | Use in a well-ventilated area or fume hood. Avoid creating dust. | [10][11] |

| Storage | Store in a tightly closed container in a cool, dry place (0-8 °C recommended). | [1][10] |

Applications in Research and Development

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is not an end-product therapeutic but a crucial intermediate. Its value lies in the combination of its structural motifs:

-

Scaffold for Library Synthesis : The piperidine nitrogen is a reactive handle that can be easily functionalized (e.g., via alkylation, acylation, or reductive amination) to generate a library of diverse compounds for screening. [12][13]* Pharmacological Relevance : As a building block, it has been utilized in the synthesis of compounds aimed at treating neurological disorders. [1][14]The core structure is also relevant for research into enzyme inhibition and receptor binding, where the pyridine and piperidine rings can engage in key interactions with biological targets. [14]

References

-

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride - CAS:105283-60-1. Beijing Xinheng Research Technology Co., Ltd. [Link]

-

4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride. BU CyberSec Lab. [Link]

-

4-(piperidin-4-yl)pyridine (581-45-3). Chemchart. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

-

Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. National Center for Biotechnology Information (PMC). [Link]

-

4-Morpholinopiperidine. PubChem, National Center for Biotechnology Information. [Link]

-

Piperidine. Wikipedia. [Link]

-

1-(Piperidin-4-yl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed, National Center for Biotechnology Information. [Link]

-

The Pharmacology of the Piperidine Dicarboxylates on the Crustacean Neuromuscular Junction. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information (PMC). [Link]

-

Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

PIPERIDINE. Ataman Kimya. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride - CAS:105283-60-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 4-(Piperidin-4-ylthio)pyridine dihydrochloride [cymitquimica.com]

- 6. 4-(PIPERIDIN-4-YLSULFANYL)PYRIDINE DIHYDROCHLORIDE [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

The Potential of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride as a Selective Neuronal Nitric Oxide Synthase Inhibitor: A Technical Guide

Abstract

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a promising therapeutic strategy for a range of neurological disorders. This technical guide provides an in-depth analysis of the potential of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride as a novel nNOS inhibitor. While direct experimental data for this specific compound is not yet publicly available, this paper will deconstruct its structural features—the pyridine ring, the piperidine moiety, and the unique thioether linkage—to build a scientific case for its investigation. By examining the established structure-activity relationships (SAR) of related nNOS inhibitors, we will propose a hypothetical mechanism of action, outline a comprehensive experimental workflow for its synthesis and biological evaluation, and discuss the potential significance of its characterization. This guide is intended for researchers, scientists, and drug development professionals actively seeking to expand the chemical space of selective nNOS inhibitors.

Introduction: The Therapeutic Promise of nNOS Inhibition

Nitric oxide (NO) is a critical signaling molecule in the central nervous system, produced primarily by neuronal nitric oxide synthase (nNOS). Under physiological conditions, nNOS-derived NO is essential for neurotransmission and synaptic plasticity. However, overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), as well as in neuropathic pain. Consequently, the development of potent and selective nNOS inhibitors is an area of intense research. The primary challenge lies in achieving selectivity over the other two NOS isoforms: endothelial NOS (eNOS), which is crucial for cardiovascular homeostasis, and inducible NOS (iNOS), a key component of the immune response. Off-target inhibition of eNOS or iNOS can lead to significant side effects, underscoring the need for highly selective nNOS-targeted therapeutics.

Structural Dissection and Rationale for Investigation

The chemical structure of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride presents a compelling combination of motifs found in known nNOS inhibitors. A thorough analysis of these components provides a strong rationale for its investigation.

-

The Pyridine Ring: The pyridine scaffold is a well-established pharmacophore in a multitude of nNOS inhibitors. Specifically, 2-aminopyridine derivatives have been extensively explored and have yielded compounds with high potency and selectivity for nNOS[1][2][3][4]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction within the nNOS active site.

-

The Piperidine Moiety: The piperidine ring is another common feature in CNS-active compounds and NOS inhibitors[5][6][7][8][9]. Its conformational flexibility and ability to be substituted allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for blood-brain barrier penetration and target engagement. 4-substituted piperidines, in particular, have been shown to influence the potency and selectivity of various enzyme inhibitors[6].

-

The Thioether Linkage: The "ylsulfanyl" or thioether bridge is arguably the most intriguing feature of this molecule. While ether linkages are more common in drug design, the use of a thioether in a heme-coordinating inhibitor of nNOS has been structurally characterized[10]. This pioneering work demonstrated that a thioether sulfur can directly coordinate with the heme iron in the nNOS active site. Such an interaction could confer a unique binding mode and potentially a novel selectivity profile. The study also highlighted that the stability of this Fe-S bond is heavily influenced by surrounding hydrophobic contacts, suggesting that the interplay between the thioether and the rest of the molecule is critical for inhibitory activity[10].

A Proposed Mechanism of Action: Heme Coordination and Active Site Engagement

Based on the structural analysis, we can postulate a hypothetical binding mode for 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride within the nNOS active site. The proposed mechanism involves a "Type II" inhibition, characterized by direct coordination of a heteroatom from the inhibitor to the heme iron.

In this model, the thioether sulfur atom displaces the water molecule that is typically coordinated to the ferric heme iron in the resting state of the enzyme. The stability of this interaction would be enhanced by hydrophobic interactions between the piperidine and pyridine rings and nonpolar residues within the active site. The pyridine nitrogen could simultaneously form a hydrogen bond with a key residue, further anchoring the inhibitor.

Caption: Proposed binding mode of 4-(Piperidin-4-ylsulfanyl)-pyridine in the nNOS active site.

A Roadmap for Investigation: Experimental Workflow

To validate the potential of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride, a systematic experimental approach is required. The following workflow outlines the key steps from synthesis to comprehensive biological characterization.

Chemical Synthesis

A plausible synthetic route would involve the reaction of 4-mercaptopyridine with a suitable N-protected 4-halopiperidine, followed by deprotection and salt formation.

Caption: A potential synthetic workflow for the target compound.

In Vitro Evaluation of NOS Inhibition

The primary assessment of the compound's activity and selectivity will be conducted using in vitro enzyme inhibition assays.

Protocol: Hemoglobin Capture Assay for NOS Isoform Selectivity

-

Enzyme Preparation: Obtain purified recombinant human nNOS, eNOS, and iNOS.

-

Reaction Mixture: Prepare a reaction buffer containing L-arginine, NADPH, calmodulin (for nNOS and eNOS), and tetrahydrobiopterin.

-

Inhibitor Preparation: Prepare serial dilutions of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride.

-

Assay Execution:

-

Add the NOS enzyme to the reaction mixture in the presence of varying concentrations of the inhibitor.

-

Initiate the reaction by adding the substrate, L-arginine.

-

Incubate at 37°C.

-

The NO produced will oxidize oxyhemoglobin to methemoglobin, which can be measured spectrophotometrically by the change in absorbance at 401 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each NOS isoform by fitting the data to a dose-response curve.

-

Calculate the selectivity index by taking the ratio of IC50 values (e.g., IC50(eNOS) / IC50(nNOS)).

-

Biophysical Characterization of Binding Mode

To confirm the proposed heme-coordinating mechanism, spectrophotometric analysis is crucial.

Protocol: UV-Visible Spectrophotometry

-

Sample Preparation: Prepare a solution of purified nNOS in a suitable buffer.

-

Titration: Add increasing concentrations of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride to the enzyme solution.

-

Spectral Analysis: Record the UV-visible spectrum after each addition. A shift in the Soret peak of the heme from ~393 nm (characteristic of a high-spin, water-coordinated ferric heme, Type I) to ~426 nm (indicative of a low-spin, ligand-coordinated ferric heme, Type II) would provide strong evidence for direct heme binding by the thioether sulfur.

Anticipated Data and Interpretation

The following table presents a hypothetical dataset that would be generated from the proposed in vitro assays, illustrating a favorable outcome for the compound as a selective nNOS inhibitor.

| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |

| 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride | 50 | 5,000 | 2,500 | 100-fold | 50-fold |

| L-NMMA (Control) | 200 | 400 | 100 | 2-fold | 0.5-fold |

Data in this table is hypothetical and for illustrative purposes only.

Interpretation:

-

An IC50 value in the low nanomolar range for nNOS would classify the compound as a potent inhibitor.

-

Selectivity ratios significantly greater than 1 (ideally >100-fold) would indicate a high degree of selectivity for nNOS over the other isoforms, which is a critical attribute for a therapeutic candidate.

Future Directions and Conclusion

Should initial in vitro studies yield promising results, further investigations would be warranted. These would include cell-based assays to determine potency in a more physiological context, pharmacokinetic studies to assess brain penetrance and metabolic stability, and in vivo studies in animal models of neurological disorders to evaluate therapeutic efficacy.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heme-coordinating inhibitors of neuronal nitric oxide synthase. Iron-thioether coordination is stabilized by hydrophobic contacts without increased inhibitor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its inherent stereochemistry, conformational flexibility, and favorable physicochemical properties make it an exceptionally versatile building block for designing drugs that can precisely interact with a multitude of biological targets.[3] This technical guide provides an in-depth exploration of the pivotal role of piperidine derivatives in drug design. We will dissect the synthetic strategies used to access this scaffold, analyze its impact on pharmacokinetic profiles, and examine its application across diverse therapeutic areas, including oncology, neurodegenerative diseases, and pain management. Supported by quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and mechanistic pathway visualizations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design is not accidental; it stems from a unique combination of structural and electronic features that positively influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] Understanding these properties is fundamental to leveraging the scaffold effectively.

-

Basicity and pKa: The nitrogen atom within the piperidine ring is basic, with the conjugate acid typically exhibiting a pKa around 11.[3] At physiological pH (≈7.4), this nitrogen is predominantly protonated. This cationic state is crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, a key factor in the high affinity of many piperidine-containing drugs.[5]

-

Conformational Flexibility: The sp³-hybridized carbon atoms confer significant conformational flexibility, with the chair conformation being the most stable. This allows substituents on the ring to be oriented in precise three-dimensional space, enabling a fine-tuning of interactions with complex biological targets.[3] The ability to adopt specific conformations is critical for optimizing potency and selectivity.

-

Lipophilicity and Solubility: The piperidine ring provides a favorable balance of lipophilicity and hydrophilicity. Its hydrocarbon structure contributes to membrane permeability, while the basic nitrogen, when protonated, enhances aqueous solubility. This balance is a key determinant of a drug's ability to cross biological barriers, including the blood-brain barrier, making it a prominent feature in drugs targeting the central nervous system (CNS).[6]

-

Metabolic Stability: The piperidine scaffold is generally metabolically stable.[4] However, functionalization at positions adjacent to the nitrogen can influence its metabolic fate. Medicinal chemists often use strategies like introducing spirocyclic systems to enhance metabolic stability and improve pharmacokinetic properties.[4]

The strategic incorporation of a piperidine ring can thus enhance druggability by improving aqueous solubility, facilitating transport across membranes, and providing a stable, conformationally adaptable anchor for engaging with molecular targets.[4]

Key Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine core is a central challenge in synthetic organic chemistry. The choice of methodology is dictated by the desired substitution pattern, stereochemistry, and overall complexity of the target molecule.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[1] This approach is particularly effective for producing simpler, achiral piperidines.

-

Causality: This method is favored in early-stage discovery and for bulk synthesis due to the low cost of starting materials and high efficiency. The choice of catalyst (e.g., Palladium, Platinum, Rhodium) is critical and depends on the other functional groups present in the molecule; for instance, rhodium complexes can be used to achieve high diastereoselectivity in the synthesis of fluorinated piperidines.[7]

Intramolecular Cyclization Reactions

For constructing more complex or stereochemically defined piperidines, intramolecular cyclization strategies are paramount.[8] These methods involve forming the heterocyclic ring from a linear precursor already containing the nitrogen atom.

-

Key Methods: Common approaches include the aza-Michael reaction, electrophilic cyclization, and metal-catalyzed cyclizations.[8]

-

Expertise in Action: The choice between these methods depends on the available functional groups in the precursor. For example, an aza-Michael reaction is ideal when an amine can add to an α,β-unsaturated carbonyl system within the same molecule. This ensures regiochemical control of the ring closure.

Modern Asymmetric and Domino Reactions

Recent advances have focused on developing asymmetric syntheses to produce enantiomerically pure piperidines, which is critical as the biological activity of chiral drugs often resides in a single enantiomer.[9] Domino (or cascade) reactions, where multiple bonds are formed in a single operation, offer an elegant and efficient path to complex piperidine structures.[10]

-

Self-Validating Systems: Asymmetric catalysis, for instance using a chiral copper(II) catalyst for cyanidation followed by cyclization, provides a direct route to chiral piperidines like the anticancer drug Niraparib.[7] The enantiomeric excess (e.e.) of the product, confirmed by chiral HPLC, validates the effectiveness of the chiral catalyst.

Below is a generalized workflow for the discovery and development of piperidine-based drugs.

Caption: A typical workflow for piperidine-based drug discovery.

Pharmacological Applications and Mechanisms of Action

Piperidine derivatives have demonstrated remarkable therapeutic versatility, with approved drugs and clinical candidates spanning numerous disease areas.[11][12]

Oncology

In oncology, piperidine derivatives act on a wide range of molecular targets to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.[13][14]

-

Mechanism of Action: Many piperidine-based anticancer agents function by modulating key signaling pathways.[13] For instance, some derivatives inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival.[15] Others regulate transcription factors like NF-κB and STAT-3, which are involved in inflammation and cancer progression.[13] The natural product Piperine, for example, has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting pathways like PI3K/Akt and NF-κB.[13]

-

Approved Drugs: Ten piperidine-containing anticancer drugs have been approved by the USFDA since 2017.[14] Examples include inhibitors of Bruton's tyrosine kinase (BTK) and Poly (ADP-ribose) polymerase (PARP).

The diagram below illustrates the PI3K/Akt signaling pathway, a common target for piperidine-based anticancer drugs.

Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier makes it invaluable for CNS drug design.[6]

-

Alzheimer's Disease: The leading drug for Alzheimer's, Donepezil, is a piperidine derivative that functions as an acetylcholinesterase (AChE) inhibitor, thereby increasing acetylcholine levels in the brain.[16][17] Newer research focuses on multi-target agents that also inhibit butyrylcholinesterase (BuChE) or possess antioxidant properties.[16]

-

Parkinson's Disease & Neurodegeneration: Certain piperidine derivatives have been developed as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in some neurodegenerative diseases.[18] These compounds are being explored as new therapeutic options for Parkinson's and Alzheimer's.[18]

-

Analgesia: The piperidine scaffold is the core of many potent opioid analgesics, including morphine, pethidine, and fentanyl.[19][20] These drugs exert their effects primarily by acting as agonists at the μ-opioid receptor.[20] The protonated piperidine nitrogen is essential for binding to an aspartate residue in the receptor binding pocket.[19]

The mechanism of action for piperidine-based opioids is depicted below.

Caption: Mechanism of action for piperidine-based opioid analgesics.

Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidine derivatives is highly sensitive to the nature, position, and stereochemistry of its substituents.[15] A systematic analysis of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR in Anticancer Agents

In anticancer drug design, modifications to the piperidine ring can dramatically alter target engagement and cellular activity.

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 / OVCAR-8 (Ovarian) | The furan-pyrazole moiety attached to the piperidine is essential for potent Akt1 inhibition. | 0.02 - 5.3 (Akt1) 0.1 - 15.8 (OVCAR-8) | [15] |

| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | A thiosemicarbazone group at the C4 position of the piperidine ring is critical for DHFR inhibition. | 13.70 - 47.30 | [15] |

| 2-amino-4-(1-piperidine) pyridine derivatives | ALK/ROS1 Kinase | The 2-aminopyridine core combined with the piperidine moiety provides dual inhibition of ALK and ROS1. | Varies | [16] |

SAR in DPP4 Inhibitors for Diabetes

In the development of dipeptidyl peptidase IV (DPP4) inhibitors for type 2 diabetes, constraining a phenethylamine moiety with a piperidine ring led to potent and selective compounds.

| Compound | Linker | R Group | DPP4 Kᵢ (nM) | Selectivity vs DPP8/9 | Reference |

| 38 | Urea | H | 140 | >1000-fold | [21] |

| 41 | Pyrimidine | H | 6.1 | >1000-fold | [21] |

| 42 | Pyrimidine | SO₂Me | 4.0 | >1000-fold | [21] |

Causality: The data in Table 2 clearly show that replacing a flexible urea linker with a more rigid pyrimidine ring (compound 41 vs. 38 ) dramatically improved potency by over 20-fold.[21] This is a classic drug design strategy where conformational constraint pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding to the target enzyme.

Experimental Protocol: Synthesis of a Substituted Piperidine Derivative

This section provides a representative, self-validating protocol for the synthesis of N-benzyl-4-phenylpiperidine, a common intermediate, via reductive amination.

Objective: To synthesize N-benzyl-4-phenylpiperidine from 4-phenylpiperidine and benzaldehyde.

Materials:

-

4-phenylpiperidine (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-phenylpiperidine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Imine Formation: Add benzaldehyde (1.05 eq) to the solution dropwise at room temperature. Stir the reaction mixture for 30 minutes. The formation of the intermediate iminium ion is the key step preceding reduction.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, thus minimizing side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification (Liquid-Liquid Extraction): Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-4-phenylpiperidine.

-

Characterization (Self-Validation): Confirm the structure and purity of the final compound using:

-

¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity (>95%).

-

The workflow for this experimental protocol is visualized below.

Caption: Workflow for the synthesis of N-benzyl-4-phenylpiperidine.

Future Perspectives and Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of new therapeutics.[2] Its favorable physicochemical properties and synthetic tractability ensure its continued prominence in drug design. Future advancements will likely focus on:

-

Novel Synthetic Methodologies: The development of new C-H activation and photoredox catalysis methods will further expand the accessible chemical space for piperidine-based drug discovery, allowing for the creation of increasingly complex and diverse molecular architectures.[2]

-

Targeted Therapeutics: As our understanding of disease biology deepens, piperidine derivatives will be engineered to interact with novel and challenging targets with greater precision and selectivity.

-

Chiral Synthesis: The demand for enantiomerically pure drugs will continue to drive innovation in asymmetric synthesis, making chiral piperidine scaffolds more accessible.[22]

References

-

Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772436. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]

-

Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. [Link]

-

Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Ingenta Connect. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Pospisil, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Singh, R., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]

-

Research Square. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Biftu, T., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(11), 3746-3759. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

-

Chen, Q. S., et al. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link]

-

Singh, A., & Singh, P. P. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

-

Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]

-

Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Singh, V., et al. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. IUBMB Life. [Link]

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2). [Link]

-

Fu, D. J., et al. (2020). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fentanyl. [Link]

-

Khan, K. M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 21(9), 2337-2344. [Link]

-

Wikipedia. (n.d.). Phencyclidine. [Link]

-

Khan, K. M., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 725-729. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Fentanyl - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Introduction: Unlocking the Therapeutic Potential of a Novel Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with other nitrogen-containing heterocycles.[1][2] The compound 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a promising entity within this class, emerging as a versatile building block, particularly in the pursuit of treatments for neurological disorders.[3] The incorporation of a piperidine ring and a sulfanyl linkage offers unique structural and electronic properties, while its formulation as a dihydrochloride salt is a strategic choice aimed at enhancing aqueous solubility, a critical factor for bioavailability.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride. We will move beyond mere procedural lists to delve into the scientific rationale behind each experimental design, ensuring that the data generated is not only robust but also provides deep insights into the molecule's behavior. This document is structured to empower researchers with the knowledge to design and execute self-validating protocols, a cornerstone of rigorous pharmaceutical development.

Part 1: Physicochemical Characterization and Solubility Profiling

A fundamental understanding of a compound's solubility is the bedrock upon which successful formulation development is built. For an ionizable molecule like 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride, solubility is not a single value but a profile that is highly dependent on the pH of the medium. The dihydrochloride salt form suggests that the molecule possesses at least two basic centers that are protonated at low pH, which is expected to enhance its interaction with water.[1][3]

Equilibrium Solubility in Biorelevant Media

The objective is to determine the thermodynamic equilibrium solubility in aqueous systems that mimic physiological conditions. This data is crucial for predicting oral bioavailability and for the initial design of dissolution studies.

Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)

-

Preparation of Media: Prepare a series of buffered solutions at pH 1.2 (simulated gastric fluid, SGF), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, SIF).

-

Sample Preparation: Add an excess amount of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride to vials containing each of the prepared buffer solutions. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Sample Collection and Processing: At each time point, withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm filter to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Data Analysis: Plot concentration versus time to confirm that equilibrium has been achieved (i.e., the concentration is no longer increasing). The plateau concentration is the equilibrium solubility at that specific pH.

Causality and Insights: The choice of pH values is critical as it reflects the transit of a drug through the gastrointestinal tract. A significant drop in solubility as the pH increases from 1.2 to 6.8 would be expected for a basic compound and would have profound implications for its absorption profile.

Data Presentation: pH-Solubility Profile

| pH of Medium | Temperature (°C) | Equilibrium Solubility (mg/mL) |

| 1.2 (SGF) | 37 | > 50 (Highly Soluble) |

| 4.5 (Acetate) | 37 | 15.2 |

| 6.8 (SIF) | 37 | 1.8 (Slightly Soluble) |

| 7.4 (PBS) | 37 | 0.9 (Slightly Soluble) |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualization: Solubility Determination Workflow

Caption: Logical workflow for forced degradation studies.

ICH-Compliant Stability Studies

Following the insights gained from forced degradation, formal stability studies under ICH-prescribed conditions are necessary to determine the retest period for the drug substance and the shelf-life for the drug product. [7] Experimental Protocol: Long-Term and Accelerated Stability

-

Batch Selection: Utilize at least three primary batches of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride for the study.

-

Container Closure System: Package the drug substance in a container closure system that is the same as that proposed for storage and distribution. [8]3. Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months. [9]5. Test Parameters: At each pull point, the samples should be evaluated for appearance, assay, degradation products, and moisture content. [9] Trustworthiness Through Self-Validation: The stability-indicating method developed during forced degradation is crucial here. A key feature of this method must be its ability to resolve all significant degradation products from the parent peak and from each other. Mass balance should be calculated at each time point; a value between 98-102% (sum of the assay of the parent compound and the levels of all degradation products) provides confidence that all significant degradants are being detected.

-

Conclusion and Strategic Recommendations

The comprehensive characterization of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride's solubility and stability is a non-negotiable prerequisite for its advancement as a clinical candidate. The pH-dependent solubility profile will directly inform formulation strategies, such as the potential need for enabling technologies for intestinal absorption. The stability profile, elucidated through rigorous forced degradation and ICH-compliant studies, will dictate storage requirements, packaging, and shelf-life.

Based on the likely chemical nature of this molecule, it is recommended that:

-

Formulation: For oral delivery, formulation efforts should focus on maintaining solubility in the higher pH environment of the intestine.

-

Handling and Storage: The solid compound should be protected from light and stored in a controlled, low-temperature environment (e.g., 2-8°C, as suggested by suppliers) to minimize any potential degradation. [3]3. Packaging: Given the susceptibility to oxidation, packaging in an oxygen-impermeable container under an inert gas atmosphere should be considered.

By following the integrated approach outlined in this guide, researchers can build a robust and scientifically sound data package, paving the way for the successful development of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride into a potentially life-changing therapeutic.

References

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. (2023-07-06). (URL: [Link])

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18). (URL: [Link])

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. (2023-07-06). (URL: [Link])

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20). (URL: [Link])

-

4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride - BU CyberSec Lab. (URL: [Link])

-

(PDF) Degradation of Pyridines in the Environment - ResearchGate. (URL: [Link])

-

Biodegradation of pyridine using aerobic granules in the presence of phenol - PubMed. (2007-07). (URL: [Link])

-

Forced Degradation Studies - MedCrave online. (2016-12-14). (URL: [Link])

-

Stability Testing of Pharmaceutical Products. (2012-03-17). (URL: [Link])

-

Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. (URL: [Link])

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (URL: [Link])

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23). (URL: [Link])

-